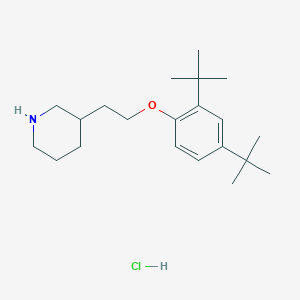

3-(2-(2,4-Di-tert-butylphenoxy)ethyl)piperidine hydrochloride

Beschreibung

Molecular Formula: C₂₁H₃₆ClNO Molecular Weight: 353.97 g/mol Structure: A piperidine ring is connected via an ethyl chain to a 2,4-di-tert-butylphenoxy group. The tert-butyl substituents confer significant steric bulk and lipophilicity, which influence solubility, reactivity, and biological interactions .

Eigenschaften

IUPAC Name |

3-[2-(2,4-ditert-butylphenoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO.ClH/c1-20(2,3)17-9-10-19(18(14-17)21(4,5)6)23-13-11-16-8-7-12-22-15-16;/h9-10,14,16,22H,7-8,11-13,15H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMYEOIUGHJXKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCCC2CCCNC2)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220016-26-1 | |

| Record name | Piperidine, 3-[2-[2,4-bis(1,1-dimethylethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220016-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Preparation of N-tertbutyloxycarbonyl-3-hydroxy piperidine

- Starting from 3-hydroxy piperidine, protection of the amino group is achieved using tert-butoxycarbonyl (Boc) groups.

- The reaction employs tert-butyl dicarbonate (Boc2O) in the presence of a mineral base such as sodium bicarbonate or sodium carbonate .

- The process occurs under mild conditions, typically at 0°C to room temperature, to prevent side reactions and ensure high yield.

| Parameter | Details |

|---|---|

| Solvent | Methylene dichloride (DCM) |

| Base | Sodium bicarbonate or sodium carbonate |

| Temperature | 0°C to 25°C |

| Reagents | Boc2O (1.1 molar equivalents) |

| Duration | 1-2 hours |

3-hydroxy piperidine + Boc2O → N-tertbutyloxycarbonyl-3-hydroxy piperidine

- The reaction mixture is washed with water, dried over sodium sulfate, and concentrated via rotary evaporation.

- Recrystallization from hexane yields high purity product.

Oxidation to N-tertbutyloxycarbonyl-3-piperidone

- The hydroxyl group in N-tertbutyloxycarbonyl-3-hydroxy piperidine is oxidized to a ketone.

- This oxidation employs sodium hypobromite (NaOBr) generated in situ from sodium hypochlorite (bleach) (Clorox) and potassium bromide (KBr) , catalyzed by tetramethyl piperidine oxide (TEMPO) .

| Parameter | Details |

|---|---|

| Solvent | Methylene dichloride (DCM) |

| Catalyst | TEMPO (0.5-2 mol%) |

| Bromide source | Potassium bromide (KBr) or sodium bromide (NaBr) |

| Oxidant | Freshly prepared sodium hypobromite (NaOBr) from bleach |

| Temperature | 20°C to 25°C |

| Molar ratios | N-tertbutyloxycarbonyl-3-hydroxy piperidine : TEMPO ≈ 1:0.01-0.02; KBr ≈ 1:0.01-0.02 |

- TEMPO mediates the oxidation of the secondary alcohol to the ketone.

- Bromide acts as a co-catalyst, facilitating the regeneration of TEMPO.

- Dissolve the protected hydroxylated intermediate in DCM.

- Add TEMPO and KBr.

- Initiate oxidation by adding sodium hypobromite solution dropwise at controlled temperature.

- Stir until completion (monitored by TLC or GC).

- The reaction mixture is washed with water, then with sodium thiosulfate solution to quench residual oxidants.

- Organic layer is dried, concentrated, and purified via recrystallization to yield N-tertbutyloxycarbonyl-3-piperidone with purity >98%.

Data Summary and Comparative Analysis

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Protection | Boc2O, NaHCO3 | 0°C to RT | ~86% | Mild, high-yielding |

| Oxidation | TEMPO, KBr, NaOBr | 20-25°C | ~78% | Mild, environmentally friendly |

- Shorter synthetic route compared to prior art

- Mild reaction conditions reduce energy consumption

- Use of inexpensive, environmentally benign oxidants

- High yields (>75%) and purity (>98%) facilitate industrial scalability

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-(2,4-Di-tert-butylphenoxy)ethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, nucleophiles, basic conditions.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Therapeutics

Research indicates that piperidine derivatives, including 3-(2-(2,4-Di-tert-butylphenoxy)ethyl)piperidine hydrochloride, exhibit significant potential as therapeutic agents for circulatory diseases such as hypertension and congestive heart failure. These compounds can inhibit the angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. A study highlighted that certain piperidine compounds showed long-lasting hypotensive effects, making them viable candidates for hypertension treatment .

Structural Characteristics

- Molecular Formula : C21H36ClNO

- Molecular Weight : 353.97 g/mol

- CAS Number : 1220016-26-1

The compound's structure features a piperidine ring connected to a phenoxy group with bulky tert-butyl substituents, which may influence its biological activity and solubility characteristics.

Case Study: Antihypertensive Effects

In a controlled study examining the antihypertensive effects of various piperidine derivatives, compounds similar to this compound were shown to significantly lower blood pressure in animal models by effectively inhibiting ACE activity. The IC50 values indicated strong potency compared to established antihypertensive drugs .

Case Study: Antiviral Efficacy

A comparative analysis of several piperidine derivatives revealed that those with bulky substituents like di-tert-butyl groups exhibited enhanced antiviral activity against EV71. The study emphasized the importance of steric factors in determining the efficacy of these compounds against viral targets .

Wirkmechanismus

The mechanism of action of 3-(2-(2,4-Di-tert-butylphenoxy)ethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

Compound 1 : 3-[2-(4-Bromo-2-(tert-butyl)phenoxy)ethyl]piperidine Hydrochloride

- Molecular Formula: C₁₇H₂₇BrClNO

- Molecular Weight : 376.76 g/mol

- Key Differences : Replaces one tert-butyl group with a bromine atom.

- Impact: Increased molecular weight due to bromine.

Compound 2 : 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine Hydrochloride

Piperidine Derivatives with Different Aromatic Moieties

Compound 3 : 1-(2-(4–(4H-1,2,4-Triazol-4-yl)phenoxy)ethyl)piperidine Hydrochloride

- Molecular Formula : C₁₅H₂₀N₄O·HCl

- Molecular Weight : 308.81 g/mol

- Key Differences: Replaces tert-butylphenoxy with a triazole-containing aromatic group.

- Impact :

Compound 4 : GZ-253B (2,6-bis(2-(4-methylphenyl)ethyl)piperidine Hydrochloride)

Functional Group Modifications on the Ethyl-Piperidine Chain

Compound 5 : 4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine Hydrochloride

Comparative Data Table

Biologische Aktivität

3-(2-(2,4-Di-tert-butylphenoxy)ethyl)piperidine hydrochloride is a synthetic compound that has garnered attention for its unique structural characteristics and potential biological activities. The compound features a piperidine ring substituted with a phenoxy group, which is further modified by two tert-butyl groups at the para positions of the aromatic ring. This structural arrangement contributes to its reactivity and biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound modulates their activity, leading to various biological effects. While the exact pathways are still under investigation, current research indicates potential interactions with neurotransmitter systems and cellular signaling pathways.

Biological Activity Overview

The compound has been studied for several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially acting against Gram-positive bacteria such as Staphylococcus aureus.

- Neurotransmitter Modulation : Research indicates that it may influence neurotransmitter systems, suggesting potential applications in neuropharmacology .

- Cell Signaling Influence : It has been observed to alter gene expression and affect various cell signaling pathways, which could have implications for therapeutic interventions in diseases characterized by dysregulated signaling.

Antimicrobial Studies

In a high-throughput screening study, derivatives of compounds similar to this compound were evaluated for their antimicrobial efficacy. Notably, modifications in the phenoxy group significantly influenced the antimicrobial potency against resistant strains of S. aureus. The structure-activity relationship (SAR) revealed that increased steric bulk at certain positions enhanced antibacterial activity .

Neuropharmacological Applications

Another study explored the compound's potential as a modulator of calcium channels. The results indicated that certain piperidine derivatives could inhibit T-type calcium channels effectively. Such inhibition has therapeutic implications for managing conditions like hypertension without the typical side effects associated with conventional calcium channel blockers .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-[3-(tert-Butyl)phenoxy]piperidine hydrochloride | Similar piperidine structure | Antimicrobial properties |

| 2,4-Di-tert-butylphenol | Lacks piperidine ring | Limited biological activity compared to piperidine derivatives |

| 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride | Enhanced solubility and bioactivity | Significant modulation of cellular processes |

Synthesis and Derivatives

The synthesis of this compound involves multiple steps that allow for variations in substituents on both the phenolic and piperidine moieties. This flexibility enables the development of analogs with potentially enhanced biological activity and specificity for desired targets .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-(2-(2,4-Di-tert-butylphenoxy)ethyl)piperidine hydrochloride, and what critical reaction parameters influence yield?

- Methodology : Synthesis typically involves multi-step processes:

- Step 1 : Formation of the piperidine core via hydrogenation or cyclization reactions (e.g., using palladium catalysts for pyridine reduction) .

- Step 2 : Introduction of the 2,4-di-tert-butylphenoxyethyl moiety via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether linkages) .

- Step 3 : Hydrochloride salt formation using HCl in anhydrous conditions .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

- Techniques :

- NMR : Confirm structural integrity (e.g., δ 1.2–1.4 ppm for tert-butyl protons, δ 3.5–4.0 ppm for piperidine CH₂ groups) .

- HPLC : Assess purity (>98% by reverse-phase C18 columns, UV detection at 210–230 nm) .

- LC/MS : Verify molecular weight (e.g., [M+H⁺]⁺ ion matching theoretical mass) and detect impurities .

Q. What safety protocols should researchers follow during handling and storage?

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles), fume hoods for dust/aerosol control, and avoid skin contact due to potential irritation .

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve scalability and reproducibility?

- Strategies :

- Catalyst Screening : Test Pd/C vs. Raney Ni for piperidine intermediate hydrogenation .

- Solvent Optimization : Replace dichloromethane with greener solvents (e.g., 2-MeTHF) to enhance sustainability .

- Process Analytics : Use in-line FTIR to monitor reaction progress and reduce byproduct formation .

Q. How do researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours .

- Analysis : Track degradation via HPLC-MS to identify products (e.g., tert-butyl group hydrolysis or piperidine ring oxidation) .

Q. How can conflicting toxicity data from preliminary studies be resolved?

- Approach :

- Cross-Validation : Compare in vitro assays (e.g., Ames test for mutagenicity) with in silico models (e.g., QSAR predictions for acute toxicity) .

- Dose-Response Studies : Conduct repeat-dose toxicity tests in rodent models to establish NOAEL (No Observed Adverse Effect Level) .

Q. What experimental designs are suitable for assessing the compound’s biological activity in neurological targets?

- Assay Design :

- Target Selection : Prioritize receptors common to piperidine derivatives (e.g., σ-receptors, dopamine transporters) .

- In Vitro Models : Use SH-SY5Y neuroblastoma cells for cytotoxicity and receptor-binding assays (IC₅₀ determination) .

Q. What methodologies are effective for quantifying trace impurities in bulk samples?

- Analytical Development :

- Column Selection : Use UPLC with HILIC columns for polar impurity separation .

- Calibration : Prepare impurity standards (e.g., tert-butylphenol byproducts) for spiking and quantification .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- SAR Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.